REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16]C(N)=O)=[CH:11][CH:10]=1)=[O:6])[CH3:3].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.C(#[N:44])C>O>[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:44])=[CH:11][CH:10]=1)=[O:6])[CH3:3]
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Name
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4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CC(C)(OC(=O)NCC1=CC=C(C=C1)CCC(=O)N)C
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Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
|
was stirred for 8 hours at a reaction temperature of 40° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the mixture was again kept at 40° C. for 6 hours
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Duration
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6 h
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Type
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DISTILLATION
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Details
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The acetonitrile was distilled off in vacuo
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Type
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FILTRATION
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Details
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filtered
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Type
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EXTRACTION
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Details
|
the filtrate was extracted once with 50 ml of diethylether
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Type
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EXTRACTION
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Details
|
The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined dichloromethane extracts were dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM)
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Type
|
CUSTOM
|
Details
|
4.5 g (50% of theory) of a colourless oil were obtained
|
Reaction Time |
8 h |
Name
|
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine
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Type
|
|
Smiles
|
CC(C)(OC(=O)NCC1=CC=C(C=C1)CCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |